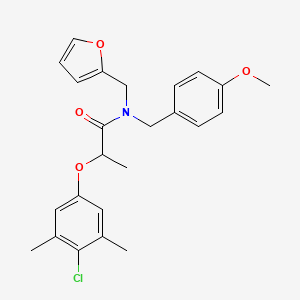![molecular formula C19H13ClN4O4S2 B11386821 1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386821.png)
1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents might include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the benzothiazole and methanesulfonyl groups.
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The presence of both the benzothiazole and chlorophenyl groups in 1-(3-CHLOROPHENYL)-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13ClN4O4S2 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O4S2/c1-30(27,28)13-5-6-14-16(10-13)29-19(21-14)22-18(26)17-15(25)7-8-24(23-17)12-4-2-3-11(20)9-12/h2-10H,1H3,(H,21,22,26) |
InChI Key |
PKZKRXQECYTEOG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386741.png)

![1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386749.png)
![methyl 4-[10-(4-chlorophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate](/img/structure/B11386769.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11386774.png)
![3-ethyl-6-(4-fluorophenyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386778.png)
![3-(4-chlorophenyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B11386785.png)
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B11386792.png)
![4-butoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11386799.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11386800.png)

![N-(3-chloro-4-methylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386804.png)

![Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11386813.png)
